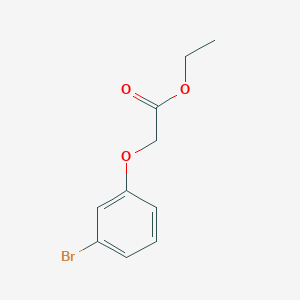

Ethyl 2-(3-bromophenoxy)acetate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-(3-bromophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKSJIDLQWRXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409389 | |

| Record name | Ethyl 2-(3-bromophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138139-14-7 | |

| Record name | Ethyl 2-(3-bromophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Ethyl 2 3 Bromophenoxy Acetate

Precursor Synthesis and Derivatization Strategies

The successful synthesis of Ethyl 2-(3-bromophenoxy)acetate is contingent on the availability and purity of its key precursors: a brominated phenol (B47542) and an appropriate ethyl acetate (B1210297) derivative.

Synthesis of Brominated Phenol Precursors

The most critical precursor is 3-bromophenol (B21344). Several synthetic routes to this compound have been established.

One common laboratory-scale method involves the diazotization of 3-aminophenol (B1664112). In this process, 3-aminophenol is dissolved in sulfuric acid and cooled. A solution of sodium nitrite (B80452) is then added to form the diazonium salt. Subsequent hydrolysis of the diazonium salt in the presence of cuprous bromide yields 3-bromophenol. chemicalbook.com The crude product is then purified by distillation. chemicalbook.com

Another approach starts from benzene (B151609), which undergoes nitration to form nitrobenzene. Subsequent bromination of nitrobenzene, taking advantage of the meta-directing effect of the nitro group, produces 3-bromonitrobenzene. youtube.com The nitro group is then reduced to an amine using reagents like tin and hydrochloric acid, yielding 3-bromoaniline. youtube.com This is followed by diazotization and hydrolysis to afford 3-bromophenol. youtube.com

A patented method describes the synthesis of 3-amino-4-bromophenol, a related compound, starting from 3-nitro-4-aminophenol. google.com This process involves a diazotization reaction in hydrobromic acid, followed by a bromination reaction with cuprous bromide. google.com The resulting 3-nitro-4-bromophenol is then reduced to 3-amino-4-bromophenol. google.com While not a direct synthesis of 3-bromophenol, this highlights the versatility of diazotization-bromination reactions in preparing brominated phenols.

The selection of a particular synthetic route for 3-bromophenol often depends on the desired scale, available starting materials, and safety considerations.

Synthesis of Ethyl Chloroacetate (B1199739) and Related Reagents

Ethyl chloroacetate is the other key reactant in the synthesis of this compound. It is typically prepared through the Fischer esterification of chloroacetic acid with ethanol (B145695), catalyzed by a strong acid like sulfuric acid. prepchem.comchemicalbook.com The reaction is often carried out under reflux, and the water produced is removed to drive the equilibrium towards the formation of the ester. prepchem.comchemicalbook.com

Several variations and improvements on this basic method have been reported. One approach involves using a water-carrying agent like benzene or cyclohexane (B81311) to facilitate water removal. chemicalbook.comtandfonline.com Another method utilizes a Dean-Stark apparatus for the azeotropic removal of water with toluene. youtube.com

The use of alternative catalysts has also been explored to create more environmentally friendly processes. Sodium dodecyl sulfate (B86663) (SDS) has been shown to be an effective catalyst, with yields reaching up to 97.1%. tandfonline.com Cation exchange resins have also been employed as recyclable catalysts, achieving high yields in a shorter reaction time. researchgate.net

The purification of ethyl chloroacetate is typically achieved by washing the crude product with a sodium bicarbonate solution to neutralize any remaining acid, followed by drying and fractional distillation. prepchem.comchemicalbook.com

Nucleophilic Substitution Reactions for Phenoxyacetate (B1228835) Formation

The core reaction in the synthesis of this compound is the formation of the ether linkage between the 3-bromophenol and the ethyl acetate moiety. This is typically achieved through a nucleophilic substitution reaction.

Etherification Reactions (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is the most widely employed method for this transformation. masterorganicchemistry.com This reaction involves the deprotonation of 3-bromophenol with a base to form the more nucleophilic 3-bromophenoxide anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group in an SN2 reaction to form the desired ether. masterorganicchemistry.comlibretexts.org

The choice of base is crucial for the success of the reaction. Common bases include potassium carbonate and sodium hydroxide. prepchem.comutahtech.edu In a typical procedure, 3-bromophenol is treated with the base in a suitable solvent, such as dimethylformamide or ethanol, to generate the phenoxide in situ. prepchem.comprepchem.com Ethyl chloroacetate is then added to the reaction mixture, which is often heated to facilitate the reaction. prepchem.comprepchem.com

A similar synthesis for the para-isomer, ethyl p-bromophenoxyacetate, involves dissolving sodium in anhydrous ethanol to form sodium ethoxide, followed by the addition of p-bromophenol and then ethyl bromoacetate. prepchem.com This highlights the general applicability of the Williamson ether synthesis for preparing various bromophenoxyacetates.

Optimized Reaction Conditions for Yield and Selectivity

To maximize the yield and selectivity of the Williamson ether synthesis for this compound, several reaction parameters can be optimized.

Solvent: The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often effective as they can solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack. walisongo.ac.id A study on the synthesis of a related compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, found that DMF gave the highest yield (91%) compared to DMSO (51%) and acetonitrile (B52724) (47%). walisongo.ac.id

Base: The strength and nature of the base are critical. A strong enough base is needed to deprotonate the phenol, but a base that is too strong or sterically hindered can promote side reactions like elimination, especially with secondary or tertiary alkyl halides. libretexts.org For the synthesis of phenoxyacetates from phenols and ethyl chloroacetate, potassium carbonate is a commonly used and effective base. prepchem.comwalisongo.ac.id

Temperature: The reaction temperature influences the reaction rate. Heating is often employed to increase the rate of the SN2 reaction. prepchem.comprepchem.com However, excessively high temperatures can lead to decomposition or unwanted side reactions. The optimal temperature is typically determined empirically for a specific set of reactants and conditions.

Reactant Stoichiometry: The molar ratio of the reactants can also be adjusted to optimize the yield. Using a slight excess of the alkylating agent, ethyl chloroacetate, can help to ensure complete conversion of the 3-bromophenol.

The following table summarizes typical reaction conditions for the Williamson ether synthesis of phenoxyacetates:

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |

| 3-Bromophenol | 1-Bromopentane | Potassium Carbonate | Dimethylformamide | 60°C | - | prepchem.com |

| 4-Ethylphenol | Methyl Iodide | Sodium Hydroxide | - | Reflux | - | utahtech.edu |

| p-Bromophenol | Ethyl Bromoacetate | Sodium | Anhydrous Ethanol | Reflux | - | prepchem.com |

| Eugenol | Ethyl Chloroacetate | Potassium Carbonate | DMF | 0°C to RT | 91% | walisongo.ac.id |

Note: The table provides examples of Williamson ether synthesis for various phenols and alkylating agents to illustrate the general conditions. The specific yield for each reaction is dependent on the precise conditions and purification methods used.

Advanced Synthetic Approaches and Catalysis

While the Williamson ether synthesis is a robust and widely used method, research into more advanced and "greener" synthetic approaches is ongoing.

One area of investigation is the use of phase-transfer catalysts. These catalysts, such as tetrabutylammonium (B224687) bromide, can facilitate the reaction between a water-soluble nucleophile (like the phenoxide) and an organic-soluble electrophile (like the alkyl halide) by transporting the nucleophile into the organic phase. utahtech.edu This can lead to faster reaction times and milder reaction conditions.

Another advanced approach is the development of catalytic Williamson ether synthesis (CWES). researchgate.net This method aims to use less reactive and more environmentally benign alkylating agents, such as alcohols or esters, in place of alkyl halides. researchgate.net These reactions often require high temperatures (above 300°C) and pressure to achieve good conversion and selectivity. researchgate.net While still under development, CWES holds promise for more sustainable industrial production of ethers.

For the synthesis of related compounds, phosphine-catalyzed [3+2] annulation reactions have been explored, although this is not a direct method for producing this compound. orgsyn.org This type of reaction demonstrates the broader field of catalytic methods being developed for the synthesis of complex organic molecules.

Transition Metal-Catalyzed Coupling Reactions for Aryl-Oxygen Bond Formation

The creation of the aryl-oxygen bond in this compound is a key synthetic step, frequently accomplished using transition metal catalysis. The Ullmann condensation and the Buchwald-Hartwig etherification are prominent examples of such transformations. wikipedia.orgorganic-chemistry.org

The Ullmann Condensation , a classic copper-catalyzed reaction, provides a direct route to forming aryl ethers. organic-chemistry.org In a typical synthesis of this compound via this method, 3-bromophenol is reacted with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a copper catalyst. wikipedia.orgwikipedia.org Traditional Ullmann reactions often require stoichiometric amounts of copper and high temperatures (frequently over 200°C) in polar, high-boiling solvents like dimethylformamide (DMF) or nitrobenzene. wikipedia.org

Modern iterations of the Ullmann ether synthesis have seen significant improvements, employing soluble copper(I) catalysts, often supported by ligands like diamines or phenanthroline, which allow for milder reaction conditions. wikipedia.orgnih.gov The reaction generally involves the in-situ formation of a copper(I) phenoxide, which then undergoes a coupling reaction with the ethyl haloacetate. wikipedia.org The reactivity of the aryl halide follows the general trend of Ar-I > Ar-Br > Ar-Cl. mdpi.com

The Buchwald-Hartwig Amination , while primarily known for C-N bond formation, has been extended to the synthesis of aryl ethers (Buchwald-Hartwig etherification). organic-chemistry.org This palladium-catalyzed cross-coupling reaction serves as a powerful alternative to the often harsh conditions of the Ullmann reaction. organic-chemistry.org This method would involve coupling 3-bromophenol with ethyl acetate's corresponding precursor under the influence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This reaction generally offers higher functional group tolerance and milder conditions compared to its copper-catalyzed counterpart.

Table 1: Comparison of Catalyst Systems for Ullmann-type C-O Coupling Reactions

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Features |

|---|---|---|---|---|---|

| Copper Powder | None | K₂CO₃, Cs₂CO₃ | DMF, Nitrobenzene | >200 | Traditional method, harsh conditions. wikipedia.org |

| CuI | Phenanthroline | Cs₂CO₃ | DMF | 120 | Improved conditions, suitable for various phenols. nih.gov |

| CuI | N,N-Dimethyl Glycine | Cs₂CO₃ | Dioxane | ~90 | Mild conditions, high yields for electron-deficient aryl halides. |

| CuO Nanoparticles | None | KOH/Cs₂CO₃ | DMSO | ~100 | Heterogeneous catalysis, follows Ph-I > Ph-Br > Ph-Cl reactivity. mdpi.com |

| CuFe₂O₄ | None | K₂CO₃ | Toluene | 110 | Ligand-free, magnetically separable catalyst. |

Alternative Esterification Methods

An alternative synthetic route involves first synthesizing 2-(3-bromophenoxy)acetic acid sigmaaldrich.com and subsequently esterifying it to produce the final product. This approach separates the ether formation from the esterification step.

The most common method for this transformation is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid, 2-(3-bromophenoxy)acetic acid, with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. chemicalbook.comgoogle.com The reaction is an equilibrium process, and to drive it towards the product side, water, a byproduct, is typically removed as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. orgsyn.org

A typical procedure would involve refluxing a mixture of 2-(3-bromophenoxy)acetic acid, a large excess of ethanol, and a catalytic amount of concentrated sulfuric acid for several hours. chemicalbook.comgoogle.com Upon completion, the excess acid is neutralized, and the product is isolated and purified, usually by distillation under reduced pressure. chemicalbook.com This method is widely used in industrial applications due to its cost-effectiveness and simplicity. google.com

Table 2: Typical Conditions for Fischer Esterification

| Carboxylic Acid | Alcohol | Catalyst | Solvent | Reaction Time | Notes |

|---|---|---|---|---|---|

| Bromoacetic Acid | Ethanol | Sulfuric Acid | Benzene | 30 min (post-reflux) | Water removed azeotropically. orgsyn.org |

| Bromoacetic Acid | Ethanol | Sulfuric Acid | None (Ethanol is solvent) | 24 h | Reflux conditions. chemicalbook.com |

| Acetic Acid | Ethanol | Red Phosphorus / H₂SO₄ | None | 2 h (post-bromo) | Two-step, one-pot synthesis from acetic acid. google.com |

Reaction Mechanisms and Kinetic Studies in Synthesis of this compound

Understanding the reaction mechanisms and kinetics provides insight into optimizing reaction conditions and improving yields.

Reaction Mechanisms

Ullmann Condensation: The mechanism of the Ullmann ether synthesis is thought to proceed through a copper(I) intermediate. wikipedia.org The reaction is believed to initiate with the formation of a copper(I) alkoxide or phenoxide from the alcohol/phenol and a copper(I) salt or in-situ generated Cu(I). This species then undergoes oxidative addition with the aryl halide (Ar-X) to form a transient arylcopper(III) intermediate. Subsequent reductive elimination from this intermediate yields the desired aryl ether (Ar-OR) and regenerates a copper(I) species, which can re-enter the catalytic cycle. organic-chemistry.org

Fischer Esterification: The mechanism of Fischer esterification is a well-established acid-catalyzed nucleophilic acyl substitution. It involves several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by the oxygen atom of the ethanol molecule on the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of a water molecule, a good leaving group, to form a protonated ester.

Deprotonation of the carbonyl oxygen by a base (like water or another alcohol molecule) to yield the final ester and regenerate the acid catalyst.

Kinetic Studies

Specific kinetic studies for the synthesis of this compound are not widely available in published literature. However, the kinetics can be inferred from studies on analogous reactions, such as the synthesis of ethyl acetate. bohrium.com

For Fischer esterification , studies show that the reaction rate is influenced by several factors including temperature, catalyst concentration, and the molar ratio of reactants. researchgate.netresearchgate.net The esterification of acetic acid with ethanol, for example, is typically treated as a second-order reversible reaction. The forward reaction rate is directly proportional to the concentrations of the carboxylic acid and the alcohol, while the reverse reaction (hydrolysis) rate depends on the concentrations of the ester and water. Increasing the temperature generally increases the reaction rate, but as it is an equilibrium reaction, it also affects the equilibrium position. The use of a catalyst significantly accelerates the attainment of equilibrium but does not alter the final equilibrium constant. researchgate.net

For transition metal-catalyzed couplings , the kinetics are more complex. In Ullmann-type reactions, the rate can be influenced by the nature of the ligand, the type of copper salt used, the base, the solvent, and the temperature. nih.gov Kinetic analyses of similar Buchwald-Hartwig reactions have been used to elucidate reaction mechanisms and optimize catalyst systems by identifying the rate-determining step, which can vary depending on the specific substrates and ligands employed. organic-chemistry.org

Spectroscopic Characterization and Structural Elucidation of Ethyl 2 3 Bromophenoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of Ethyl 2-(3-bromophenoxy)acetate can be achieved.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the ethyl group and the aromatic protons.

The ethyl group protons are expected to appear as a characteristic ethyl pattern:

A triplet signal for the methyl protons (-CH₃), typically found in the upfield region around 1.2-1.4 ppm. This triplet arises from the coupling with the adjacent methylene (B1212753) protons (n+1 rule, 2+1=3).

A quartet signal for the methylene protons (-OCH₂-), shifted downfield to approximately 4.2-4.4 ppm due to the deshielding effect of the adjacent oxygen atom. The quartet is a result of coupling with the three methyl protons (n+1 rule, 3+1=4).

The phenoxyacetate (B1228835) methylene protons (-OCH₂-Ar) are expected to appear as a singlet in the region of 4.6-4.8 ppm. This downfield shift is attributed to the deshielding influence of the neighboring oxygen atom and the aromatic ring. The absence of adjacent protons results in a singlet multiplicity.

The aromatic protons of the 3-bromophenoxy group will present a more complex pattern in the downfield region of the spectrum, typically between 6.8 and 7.5 ppm. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling patterns of these protons. For a 3-substituted (meta-substituted) ring, four distinct aromatic proton signals are expected:

One proton will be ortho to the ether linkage and meta to the bromine atom.

Another proton will be ortho to the bromine atom and meta to the ether linkage.

A third proton will be para to the ether linkage and ortho to the bromine atom.

The fourth proton will be ortho to both the ether and bromo substituents.

The precise chemical shifts and coupling constants (J-values) for these aromatic protons depend on the electronic effects of the ether and bromo substituents. The electronegative oxygen atom of the ether group generally causes a slight upfield shift (shielding) for the ortho and para protons, while the bromine atom has a more complex effect. The coupling between adjacent aromatic protons (ortho-coupling) typically results in larger coupling constants (J ≈ 7-9 Hz), whereas meta-coupling (J ≈ 2-3 Hz) and para-coupling (J < 1 Hz) are smaller. This would lead to a series of doublets, triplets, or doublet of doublets for the aromatic protons.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ethyl -CH₃ | 1.2 - 1.4 | Triplet | ~7 |

| Ethyl -OCH₂- | 4.2 - 4.4 | Quartet | ~7 |

| Phenoxy -OCH₂- | 4.6 - 4.8 | Singlet | N/A |

| Aromatic-H | 6.8 - 7.5 | Multiplet | ortho: ~7-9, meta: ~2-3 |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will display distinct signals for each unique carbon atom in the molecule.

The ethyl group carbons will appear in the upfield region of the spectrum. The methyl carbon (-CH₃) is expected around 14 ppm, while the methylene carbon (-OCH₂-) will be further downfield, around 61-62 ppm, due to the attachment to the electronegative oxygen atom. youtube.com

The phenoxyacetate methylene carbon (-OCH₂-Ar) is anticipated to resonate in the range of 65-67 ppm, influenced by the adjacent oxygen and the aromatic ring.

The carbonyl carbon (-C=O) of the ester group will be significantly deshielded and is expected to appear in the far downfield region, typically around 168-171 ppm. youtube.com

The aromatic carbons will produce six signals in the region of approximately 110-160 ppm. The carbon atom attached to the bromine atom (C-Br) is expected to be found at a lower field compared to the other CH carbons due to the electronegativity and heavy atom effect of bromine. The carbon atom attached to the ether oxygen (C-O) will be the most deshielded of the aromatic carbons. The chemical shifts of the other four aromatic carbons will depend on their position relative to the two substituents.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| Ethyl -OCH₂- | ~61-62 |

| Phenoxy -OCH₂- | ~65-67 |

| Aromatic -CH | ~110-131 |

| Aromatic -C-Br | ~122 |

| Aromatic -C-O | ~158 |

| Ester -C=O | ~168-171 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a cross-peak would be observed between the triplet of the ethyl methyl group and the quartet of the ethyl methylene group, confirming their connectivity. sigmaaldrich.com It would also help to trace the connectivity between the coupled aromatic protons. sigmaaldrich.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. researchgate.net For instance, the proton signal of the ethyl methyl group will show a correlation to the corresponding carbon signal. Similarly, each aromatic proton signal will correlate with its directly bonded carbon signal, aiding in the assignment of the aromatic carbon signals. researchgate.netyoutube.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the ester, ether, and substituted aromatic functionalities.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1735-1750 cm⁻¹. fishersci.ca

C-O Stretch: Two distinct C-O stretching vibrations are anticipated. The ester C-O stretch will likely appear as a strong band between 1200-1300 cm⁻¹. The aryl ether C-O-C stretching will also produce a strong absorption, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. fishersci.ca

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring will appear as a group of weak to medium bands just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the ethyl and methylene groups will be observed as medium to strong bands in the region of 2850-3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to several weak to medium bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations for the substituted benzene ring are expected in the fingerprint region (below 900 cm⁻¹). The pattern of these bands can sometimes provide information about the substitution pattern on the ring.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a weak to medium band in the low-frequency region, typically between 500 and 600 cm⁻¹.

Predicted FT-IR Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ester | C=O Stretch | 1735 - 1750 | Strong |

| Ester & Ether | C-O Stretch | 1020 - 1300 | Strong |

| Aromatic | C-H Stretch | >3000 | Weak to Medium |

| Aliphatic | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Aromatic | C=C Stretch | 1450 - 1600 | Weak to Medium |

| Aromatic | C-H Bending (OOP) | <900 | Medium to Strong |

| Alkyl Halide | C-Br Stretch | 500 - 600 | Weak to Medium |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong signals in the IR, non-polar and symmetric bonds often produce strong signals in the Raman spectrum.

For this compound, the FT-Raman spectrum would be expected to show:

A strong signal for the symmetric stretching of the benzene ring, which is often more intense in Raman than in IR.

The C=O stretching vibration will also be present, though it may be weaker than in the IR spectrum.

The C-H stretching vibrations (both aromatic and aliphatic) will be visible.

The C-Br stretch may also be observed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, the analysis reveals characteristic features consistent with its chemical structure.

The molecular weight of this compound is 259.10 g/mol bldpharm.com. In mass spectrometry, the molecular ion peak [M]⁺ is expected to appear as a distinctive doublet with a roughly 1:1 intensity ratio. This is due to the natural isotopic abundance of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br. Consequently, two molecular ion peaks should be observed at m/z values corresponding to [C₁₀H₁₁⁷⁹BrO₃]⁺ and [C₁₀H₁₁⁸¹BrO₃]⁺.

The fragmentation of this compound under electron ionization (EI) is predicted to follow pathways typical for esters and aromatic ethers. Key fragmentation patterns include:

Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester's C-O bond would result in a prominent fragment ion.

Loss of the entire ethyl group (-CH₂CH₃): This would lead to the formation of a carboxonium ion.

Cleavage of the ether bond: Scission of the C-O bond between the phenyl ring and the acetate (B1210297) group is another plausible fragmentation route.

Loss of the bromo atom (-Br): While less common as an initial fragmentation for aryl bromides compared to ortho-substituted analogs, loss of the bromine radical can occur nih.gov.

McLafferty rearrangement: Primary amides and esters can exhibit a base peak due to this rearrangement, which could be a possible pathway for this compound libretexts.org.

Analysis of these fragment ions allows for the comprehensive structural confirmation of the molecule.

X-ray Diffraction Studies for Solid-State Structure

While specific data for the 3-bromo isomer is not available, studies on the closely related isomer, Ethyl 2-(2-bromophenoxy)acetate, demonstrate the type of insights that would be gained researchgate.net. For that isomer, researchers were able to confirm the structure, identify intermolecular C-H···O hydrogen bonds that form infinite chains, and use Hirshfeld surface analysis to visualize and quantify intermolecular interactions researchgate.net. A similar investigation on this compound would be necessary to elucidate its specific solid-state characteristics.

Single Crystal X-ray Diffraction for Bond Lengths, Bond Angles, and Torsion Angles

A single-crystal X-ray diffraction analysis would provide precise measurements of all covalent bond lengths (e.g., C-C, C-O, C-H, C-Br), bond angles between atoms, and torsion (dihedral) angles, which describe the rotation around single bonds. This data is crucial for defining the exact geometry of the molecule. Without an experimental study, a data table for these parameters for this compound cannot be generated.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, C-H...O interactions)

The arrangement of molecules in a crystal lattice is dictated by a variety of non-covalent interactions. For this compound, one would expect to observe several types of intermolecular forces:

C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen donors and the oxygen atoms of the ester or ether groups are anticipated to play a significant role in the crystal packing, potentially forming chains or more complex networks, as seen in related structures researchgate.net.

Halogen Bonding: The bromine atom can act as a Lewis acidic halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the oxygen atoms.

π-π Stacking: The aromatic bromophenyl rings could stack on top of each other, contributing to the stability of the crystal structure.

Conformational Analysis in the Crystalline State

The conformation of the molecule, or its specific three-dimensional shape in the crystal, would be determined by the torsion angles along the flexible side chain. Key conformational features of interest include the orientation of the ethyl acetate group relative to the plane of the bromophenyl ring. Studies on the 2-bromo isomer revealed a near-planar arrangement between the acetate side chain and the phenyl ring researchgate.net. A similar analysis on the 3-bromo isomer would clarify its preferred solid-state conformation, which is influenced by the balance of intramolecular steric effects and favorable intermolecular packing interactions.

Computational Chemistry and Theoretical Investigations of Ethyl 2 3 Bromophenoxy Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. For Ethyl 2-(3-bromophenoxy)acetate, DFT calculations provide a foundational understanding of its geometry, stability, and reactivity. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), which offer a balance of accuracy and computational efficiency. nih.govresearchgate.net

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. The optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the optimized structure would reveal the spatial relationship between the bromophenoxy group and the ethyl acetate (B1210297) moiety. The electronic structure, which describes the distribution and energy of electrons within the molecule, is also elucidated through these calculations.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O | 1.21 |

| C-O (Ester) | 1.35 | |

| O-CH2 (Ether) | 1.43 | |

| C-Br | 1.90 | |

| Bond Angles (°) | O=C-O | 124.5 |

| C-O-C (Ester) | 117.0 | |

| C-O-C (Ether) | 118.5 | |

| Dihedral Angles (°) | C-C-O-C | ~180 (trans) |

Note: The values in this table are representative and derived from typical DFT calculations for similar organic esters.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenoxy ring, while the LUMO may be centered around the carbonyl group of the ester.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Note: These values are illustrative for demonstrating the concept of FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It allows for the prediction of how molecules will interact with each other and helps identify regions susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are attractive to nucleophiles. Green and yellow represent areas with intermediate potential. researchgate.net In this compound, the most negative potential (red) is anticipated around the carbonyl oxygen atom, with the ether oxygen also showing negative potential. The most positive regions (blue) are typically located around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O1) | π* (C=O) | 35.5 |

| LP (O2) | σ* (C-C) | 5.2 |

| LP (Br) | π* (Aromatic Ring) | 2.1 |

| π (Aromatic Ring) | π* (Aromatic Ring) | 20.8 |

Note: LP denotes a lone pair. O1 and O2 represent the carbonyl and ether oxygens, respectively. The data is representative of typical NBO analysis results.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net By calculating these frequencies, specific vibrational modes (stretching, bending, twisting) can be assigned to the experimental spectral bands. researchgate.net Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations. Therefore, they are typically scaled by an empirical factor to improve correlation with experimental data. researchgate.net This analysis is vital for confirming the functional groups present in the molecule and validating the computed optimized structure.

Table 4: Selected Calculated Vibrational Frequencies and Their Assignments

| Assignment | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | 3150 | 3024 |

| C-H Stretch (Aliphatic) | 3080 | 2957 |

| C=O Stretch | 1785 | 1714 |

| C-C Stretch (Aromatic) | 1590 | 1526 |

| C-O-C Stretch (Ether) | 1255 | 1205 |

| C-Br Stretch | 680 | 653 |

Note: Frequencies are hypothetical and scaled for illustrative purposes.

Hirshfeld Surface Analysis for Intermolecular Interactions

2D Fingerprint Plots for Quantitative Assessment of Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This technique generates two-dimensional (2D) fingerprint plots that summarize the nature and prevalence of different types of atomic contacts. While specific studies on this compound are not available, analysis of the closely related isomer, Ethyl 2-(2-bromophenoxy)acetate, provides a clear example of this method. acharyainstitutes.inresearchgate.net

The 2D fingerprint plot is a graph of the distance from the Hirshfeld surface to the nearest atom nucleus inside the surface (dᵢ) versus the distance to the nearest nucleus outside the surface (dₑ). Different types of intermolecular interactions appear as distinct patterns on this plot. For instance, sharp spikes are characteristic of hydrogen bonds, while more diffuse features represent van der Waals contacts.

Table 1: Percentage Contributions of Intermolecular Contacts for an Analogous Compound, Ethyl 2-(4-aminophenoxy)acetate mdpi.com

| Interaction Type | Contribution to Hirshfeld Surface (Molecule A) (%) | Contribution to Hirshfeld Surface (Molecule B) (%) |

| H···H | 52.7 | 54.3 |

| O···H | 22.2 | 22.3 |

| C···H | 18.0 | 13.8 |

| N···H | 3.5 | 3.2 |

This data is for an analogous compound and serves to illustrate the type of information obtained from 2D fingerprint plot analysis.

Molecular Docking Studies and Ligand Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

The primary goal of molecular docking is to identify the most likely binding mode(s) of a ligand within the active site of a receptor. This involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their complementarity to the binding site. The scoring functions estimate the binding affinity, with lower scores generally indicating a more favorable interaction.

By analyzing the predicted binding pose, researchers can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations to Elucidate Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle, revealing how the system evolves.

For a compound like this compound, MD simulations can be used to:

Study conformational changes: Molecules are not static; they are constantly flexing and changing shape. MD simulations can explore the different conformations that the molecule can adopt and the transitions between them.

Analyze solvent effects: The behavior of a molecule can be significantly influenced by its environment. MD simulations can explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules, providing insights into solvation and its effect on molecular properties. semanticscholar.orgmdpi.com

Investigate the stability of ligand-receptor complexes: Following molecular docking, MD simulations can be used to assess the stability of the predicted binding pose. By simulating the complex over a period of time, researchers can determine if the ligand remains securely bound in the active site. researchgate.net

Reactivity Descriptors: Fukui Functions and Parr Functions for Reactive Site Prediction

Density Functional Theory (DFT) has become a powerful tool for predicting the reactivity of chemical systems. jyu.fi Reactivity descriptors, such as Fukui functions and Parr functions, derived from DFT calculations, can identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

The Fukui function, f(r), measures the change in electron density at a particular point in space when the total number of electrons in the system changes. Different forms of the Fukui function are used to predict different types of reactivity:

f⁺(r): Predicts the most likely sites for nucleophilic attack (where an electron is added).

f⁻(r): Predicts the most likely sites for electrophilic attack (where an electron is removed).

f⁰(r): Predicts the most likely sites for radical attack.

Parr functions provide a more recent and reportedly more reliable way to predict reactive sites for both nucleophilic and electrophilic attacks. These functions are based on the concept of electrophilicity and nucleophilicity indices.

By calculating these reactivity descriptors for this compound, one can predict which atoms are most susceptible to chemical reactions, providing valuable guidance for synthetic chemists and for understanding potential metabolic pathways. jyu.fi

Environmental Fate and Ecotoxicological Considerations in Academic Research

Degradation Pathways and Metabolite Formation in Environmental Systems

The breakdown of Ethyl 2-(3-bromophenoxy)acetate in the environment is expected to occur through several key processes, including hydrolysis, photolysis, and biodegradation. These pathways determine the compound's persistence and the nature of the resulting metabolites.

Hydrolysis is a chemical reaction with water that can lead to the breakdown of ester linkages. In the case of this compound, the ester bond is a likely site for hydrolytic cleavage. This reaction would yield 3-bromophenoxyacetic acid and ethanol (B145695). The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis is faster under alkaline conditions.

While specific data for this compound is not available, studies on similar ethyl esters provide a basis for understanding its potential behavior. For instance, the hydrolysis of ethyl acetate (B1210297) is a well-studied reaction that is catalyzed by both acids and bases. columbia.edu Research on fluorinated ethyl esters has shown that the rate of hydrolysis can be significantly influenced by the substituents on the acyl group. nih.gov This suggests that the 3-bromophenoxy group will influence the hydrolysis rate of the ethyl ester in this compound.

Table 1: Potential Hydrolysis Products of this compound

| Reactant | Products |

| This compound | 3-bromophenoxyacetic acid |

| Ethanol |

Photolysis, or degradation by light, is another potential pathway for the transformation of this compound, particularly in sunlit surface waters and on soil surfaces. The presence of a bromine atom on the aromatic ring makes the compound susceptible to photolytic degradation. Aromatic bromine compounds can undergo photolytic debromination, where the carbon-bromine bond is broken by ultraviolet radiation. This process can lead to the formation of less halogenated, and potentially more mobile, degradation products. The ether linkage could also be a target for photolytic cleavage.

Biodegradation by microorganisms is a critical process for the ultimate removal of organic compounds from the environment. The structure of this compound suggests that it could be susceptible to microbial attack. The initial step in the biodegradation of many esters is hydrolysis by microbial esterases, leading to the formation of the corresponding acid and alcohol. researchgate.net

Following initial hydrolysis to 3-bromophenoxyacetic acid, further degradation would likely involve the cleavage of the ether bond. This is a common pathway in the microbial degradation of phenoxy herbicides. For example, the herbicide fenoxaprop-p-ethyl (B1329639) is initially hydrolyzed to fenoxaprop (B166891) acid, which is then further metabolized. researchgate.netnih.gov Microorganisms capable of degrading aryloxyphenoxy-propionate herbicides have been isolated and shown to break the ether linkage. researchgate.net It is plausible that similar microbial pathways could degrade 3-bromophenoxyacetic acid. The final step would be the degradation of the aromatic ring, which can be a more complex process.

Table 2: Potential Microbial Degradation Products of this compound

| Initial Compound | Primary Biodegradation Product | Secondary Biodegradation Products |

| This compound | 3-bromophenoxyacetic acid | 3-bromophenol (B21344) |

| Ethanol | Acetic acid |

Environmental Distribution and Transport Research

The way a chemical moves through the environment is governed by its physical and chemical properties, such as its solubility in water, its tendency to sorb to soil and sediment, and its volatility.

The sorption of a compound to soil and sediment particles affects its mobility and bioavailability. Compounds that are strongly sorbed are less likely to leach into groundwater but may persist in the soil for longer periods. The sorption of this compound is expected to be influenced by its organic carbon-water (B12546825) partition coefficient (Koc). The presence of the non-polar bromophenyl group suggests that it will have some affinity for organic matter in soil and sediment.

Research on other aromatic compounds indicates that sorption is a key process in their environmental distribution. For instance, the degradation of fenoxaprop-ethyl (B166152) in sediment is influenced by its partitioning between water and sediment particles. researchgate.net The extent of sorption of this compound would need to be experimentally determined to accurately predict its environmental mobility.

Volatility, the tendency of a substance to vaporize, determines its potential for atmospheric transport. The volatility of this compound is expected to be relatively low due to its molecular weight and the presence of polar functional groups (ester and ether). However, some degree of volatilization from water or soil surfaces may occur.

Studies on the emission of volatile organic compounds (VOCs) from consumer products containing compounds like ethyl acetate show that they can contribute to airborne concentrations. nih.gov While this compound is less volatile than ethyl acetate, its potential for air dispersion, particularly if used in spray applications, should not be entirely dismissed. The actual environmental concentration in air would depend on usage patterns and environmental conditions.

Ecotoxicological Studies (if available for related compounds and relevant to research)

Ecotoxicological studies are crucial for assessing the potential impact of chemical compounds on non-target organisms in the environment. For phenoxyacetic acid herbicides, a significant body of research exists, particularly concerning the widely used herbicide 2,4-D.

The aquatic toxicity of phenoxyacetic acid herbicides is highly dependent on the specific chemical form (e.g., acid, salt, or ester). orst.edu Ester formulations of 2,4-D, for instance, are generally more toxic to aquatic organisms than the acid or salt forms. inchem.orgepa.gov This increased toxicity is attributed to their greater lipid solubility, which facilitates their passage across biological membranes.

Studies on the freshwater crustacean Daphnia magna, a standard model organism in aquatic toxicology, have shown that it is sensitive to certain phenoxyacetic acid herbicides and their metabolites. nih.govnih.gov For example, while acid and amine salt forms of 2,4-D are considered slightly to practically non-toxic to aquatic invertebrates, the ester forms can be very highly toxic. epa.gov The metabolite 2,4-dichlorophenol (B122985) (2,4-DCP) has been found to be more toxic to Daphnia magna than its parent compound, 2,4-D. nih.gov

The following table summarizes acute toxicity data for 2,4-D and related compounds on Daphnia magna.

| Compound | Organism | Exposure Duration | Toxicity Endpoint (LC50/EC50) | Toxicity Value (mg/L) | Reference |

| 2,4-D (acid) | Daphnia magna | 48-96 h | LC50/EC50 | 1.8 - 144 | |

| 2,4-D (esters) | Daphnia magna | 48 h | EC50 | Moderately Toxic | epa.gov |

| 2,4-Dichlorophenol (2,4-DCP) | Daphnia magna | 48 h | EC50 | More toxic than 2,4-D | nih.gov |

*LC50 (Lethal Concentration 50): Concentration of a chemical which kills 50% of the test organisms. *EC50 (Effective Concentration 50): Concentration of a chemical which causes a defined effect in 50% of the test organisms (e.g., immobilization).

It is important to recognize that the toxicity of these compounds can be influenced by environmental factors such as water temperature and pH. orst.edu

The terrestrial ecotoxicity of phenoxyacetic acid herbicides is primarily linked to their intended herbicidal activity, affecting broadleaf plants. wikipedia.org However, non-target terrestrial organisms can also be exposed.

For birds and mammals, 2,4-D generally exhibits moderate toxicity. wikipedia.org Studies on birds have shown that when eggs are sprayed with 2,4-D, the chicks that hatch are normal. orst.edu With regard to beneficial insects, 2,4-D is considered practically non-toxic to honeybees. epa.govwikipedia.org

In the soil environment, phenoxyacetic acids are primarily degraded by microorganisms. nih.gov The rate of degradation is influenced by factors such as soil moisture, temperature, and the presence of adapted microbial populations. mdpi.com At recommended application rates, 2,4-D is generally considered to be relatively non-toxic to soil microorganisms. inchem.org

Bioaccumulation Potential and Persistence

The potential for a chemical to bioaccumulate in organisms and persist in the environment is a key aspect of its environmental risk profile.

Research on 2,4-D suggests that its potential for bioaccumulation in aquatic organisms is low. nih.gov A measured bioconcentration factor (BCF) of 1 was reported for carp (B13450389) exposed to 2,4-D, indicating a low likelihood of accumulation. nih.gov The depuration half-lives in daphnids and channel catfish exposed to 2,4-D were found to be relatively short, at 13.8 hours and 1.32 days, respectively. nih.gov

The persistence of phenoxyacetic acid herbicides in the environment is variable and dependent on environmental conditions. In soil, the half-life of 2,4-D is relatively short, often less than 7 days, due to rapid microbial degradation. However, in conditions that are not conducive to microbial activity, such as cold and dry soils, the persistence can be significantly longer. juniperpublishers.com

In aquatic environments, the persistence is also variable. The aerobic aquatic metabolism half-life of 2,4-D is reported to be around 15 days. nih.gov However, under anaerobic conditions, such as in sediments, the half-life can be much longer, ranging from 41 to 333 days. wikipedia.orgnih.gov The degradation rate in water is also influenced by factors like nutrient and sediment load, with more rapid degradation occurring in nutrient-rich waters. nih.gov

The following table summarizes the persistence of 2,4-D in different environmental compartments.

| Environmental Compartment | Condition | Half-Life | Reference |

| Soil | Aerobic | < 7 days | |

| Aquatic Environment | Aerobic | ~15 days | nih.gov |

| Aquatic Environment | Anaerobic | 41 - 333 days | wikipedia.orgnih.gov |

| Forest Vegetation | - | 17 - 37 days | oregonstate.edu |

Future Research Directions and Translational Perspectives

Structure-Activity-Relationship (SAR) and Structure-Property-Relationship (SPR) Expansion

A critical area of future research is the systematic expansion of Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies for this class of compounds.

Structure-Activity Relationship (SAR): SAR studies correlate specific structural features with biological activity. For phenoxyacetic acid derivatives, SAR has been explored for various activities:

Herbicidal Activity: The type and position of substituents on the aromatic ring significantly influence herbicidal potency and selectivity. nih.gov

Pharmacological Activity: Studies on related compounds have shown that modifications to the phenyl ring and the side chain can tune anti-inflammatory, anticonvulsant, or antimicrobial effects. nih.gov For example, halogen substitutions can enhance anti-inflammatory and analgesic activities in some thiazole (B1198619) acetates. nih.gov

Structure-Property Relationship (SPR): SPR studies relate chemical structure to physical and chemical properties.

Reactivity: The electronic nature of substituents on the phenyl ring affects the acidity of the corresponding phenoxyacetic acid and the kinetics of its formation.

Physicochemical Properties: Properties like lipophilicity, polarizability, and hydrogen bonding capacity—all determined by the molecular structure—are key to a molecule's ability to penetrate biological membranes, such as plant cuticles or the blood-brain barrier. mdpi.com

Future work should systematically modify the structure of Ethyl 2-(3-bromophenoxy)acetate—for instance, by changing the position of the bromine atom, introducing other substituents, or altering the ethyl ester group—and evaluate the effects on a wide range of biological activities and physicochemical properties. This will build a comprehensive knowledge base to guide the rational design of new, optimized molecules for specific applications.

常见问题

Q. What are the standard synthetic routes for Ethyl 2-(3-bromophenoxy)acetate, and what reaction conditions optimize yield?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 3-bromophenol with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in a polar solvent like methanol or ethanol under reflux (60–80°C). For example, yields up to 98% are achieved by refluxing for 20 hours with sulfuric acid as a catalyst in ethanol . Key Variables :

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.5 ppm for bromophenyl), ester carbonyl (δ ~170 ppm), and ethoxy groups (δ 1.2–4.3 ppm). Splitting patterns confirm substitution on the phenyl ring .

- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and C-O-C stretch (~1250 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P21/c space group with a β angle of 93.6°) using SHELX programs .

Q. How is purity ensured during synthesis, and what are common contaminants?

- Methodological Answer : Purity is validated via TLC (Rf comparison) and HPLC. Contaminants include unreacted 3-bromophenol or ethyl bromoacetate. Silica gel chromatography (hexane:ethyl acetate, 9:1 to 4:1) effectively removes these. Residual solvents (methanol, dichloromethane) are monitored via GC-MS .

Advanced Research Questions

Q. How do reaction mechanisms and substituent effects influence the reactivity of this compound?

- Methodological Answer : The bromine substituent enhances electrophilicity at the para position, facilitating further functionalization (e.g., Suzuki coupling with boronic acids). Kinetic studies using DFT calculations reveal that steric hindrance from the ethoxy group slows nucleophilic attack at the ester carbonyl. Competing pathways (e.g., hydrolysis vs. aryl substitution) are analyzed via LC-MS to track intermediate formation .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting patterns in NMR?

- Methodological Answer : Discrepancies may arise from rotamers or impurities. For example, dynamic NMR at elevated temperatures (e.g., 50°C) can coalesce split peaks caused by restricted rotation of the phenoxy group. X-ray crystallography provides definitive structural validation, while NOESY experiments clarify spatial proximity of protons .

Q. How is this compound utilized in synthesizing bioactive derivatives, and what are key optimization challenges?

- Methodological Answer : The compound serves as a precursor for antimicrobial agents (e.g., β-cyclodextrin complexes) and kinase inhibitors. Challenges include:

- Selectivity : Bromine can undergo unintended elimination during cross-coupling. Using Pd(PPh₃)₄ with careful temperature control (80–100°C) minimizes side reactions .

- Stability : The ester group is prone to hydrolysis; anhydrous conditions (molecular sieves) and low temperatures (0–5°C) preserve integrity during functionalization .

Q. What crystallographic techniques are employed to analyze polymorphs or solvates of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines unit cell parameters (e.g., a = 12.502 Å, b = 8.269 Å). Twinning and disorder are addressed using OLEX2 or PLATON. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions (e.g., melt-recrystallization events at 156–161°C) .

Data Analysis and Optimization

Q. How are reaction yields optimized when scaling up synthesis?

- Methodological Answer :

- Catalyst Screening : Thionyl chloride (SOCl₂) in ethanol achieves 97% yield at 0°C → reflux, reducing side-product formation compared to H₂SO₄ .

- Solvent Choice : Switching from methanol (95% yield) to ethanol improves solubility of intermediates, reducing reaction time .

- Workflow : High-throughput robotic screening (e.g., Chemspeed) tests 96 conditions in parallel, identifying optimal stoichiometry (1:1.2 phenol:ethyl bromoacetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。